molecular formula C23H19N3O2 B6481208 N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide CAS No. 897616-57-8

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide

Cat. No. B6481208
CAS RN: 897616-57-8
M. Wt: 369.4 g/mol
InChI Key: LMYDMFAUFIGZGV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrido[1,2-a]pyrimidine core, which is a bicyclic system with a pyridine ring fused to a pyrimidine ring. The compound also contains an amide group (CONH2) and two phenyl rings .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The synthesis of pyrrole-3-carboxylic acid amides, like our compound, is of significant interest due to their central role in successful drugs. Notably, Atorvastatin and Sunitinib (Figure 1) contain this substructure . Researchers explore derivatives of pyrrole-3-carboxylic acids for their potential as novel drug candidates. Investigating the pharmacological properties, bioavailability, and toxicity profiles of our compound could lead to the development of new therapeutic agents.

Antiviral Activity

Given the structural similarity to bioactive compounds, our compound may exhibit antiviral properties. Researchers have previously explored 4-oxo derivatives of pyrrole-3-carboxylic acids for their antimalarial and HIV-1 protease inhibitory activities . Investigating its potential as an antiviral agent could be valuable.

Anti-Inflammatory Agents

Docking studies have suggested that our compound has promise for regulating inflammatory diseases . Further investigations into its anti-inflammatory mechanisms and potential therapeutic applications are warranted.

Antitubercular Activity

By modifying the phenyl moiety and substituting a thiosemicarbazide group, researchers have developed benzopyrimidine derivatives with anti-HIV, antitubercular, and antibacterial activities . Our compound’s structural features make it an interesting candidate for antitubercular drug development.

properties

IUPAC Name

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-16-21(23(28)26-15-9-8-14-19(26)24-16)25-22(27)20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,20H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYDMFAUFIGZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide

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